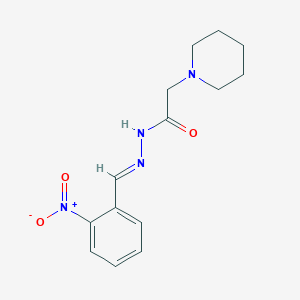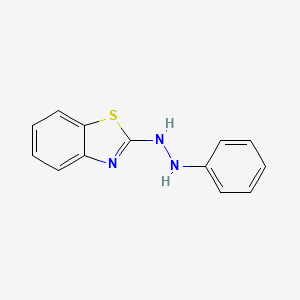![molecular formula C20H20N2O3 B5866492 5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B5866492.png)
5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide, also known as JNJ-1661010, is a selective antagonist of the transient receptor potential vanilloid subtype 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and temperature. JNJ-1661010 has been studied for its potential use in pain management, as well as in other applications.
Wirkmechanismus
5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide is a selective antagonist of the TRPV1 receptor, which is involved in the perception of pain and temperature. By blocking this receptor, this compound can reduce pain perception and provide analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain perception in animal models of chronic pain conditions, such as neuropathic pain and osteoarthritis. It has also been shown to reduce anxiety-like behaviors in animal models of anxiety disorders. Additionally, this compound has been shown to reduce itch-related behaviors in animal models of pruritus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide in lab experiments is its specificity for the TRPV1 receptor, which allows for more targeted studies of pain perception and other physiological processes. However, one limitation of using this compound is that it may not fully replicate the effects of chronic pain conditions in humans, as animal models may not fully capture the complexity of these conditions.
Zukünftige Richtungen
Future research on 5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide could focus on its potential use in combination with other pain management therapies, such as opioids or non-steroidal anti-inflammatory drugs. Additionally, further studies could investigate the potential use of this compound in other conditions, such as inflammatory bowel disease or cancer-related pain. Finally, research could focus on the development of more selective TRPV1 antagonists with improved pharmacokinetic properties for use in clinical settings.
Synthesemethoden
5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide can be synthesized using a multi-step process that involves the reaction of a pyridine derivative with a furan derivative, followed by the addition of an isopropylphenyl group. The final product is purified using chromatography.
Wissenschaftliche Forschungsanwendungen
5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide has been studied for its potential use in pain management, particularly in the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis. It has also been studied for its potential use in the treatment of other conditions, such as anxiety disorders and itch.
Eigenschaften
IUPAC Name |
5-[(4-propan-2-ylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(2)15-5-7-17(8-6-15)24-13-18-9-10-19(25-18)20(23)22-16-4-3-11-21-12-16/h3-12,14H,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOFREDNKUUXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5866426.png)
![4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5866433.png)

![4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5866446.png)
![methyl {[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5866466.png)

![1-[(4,5-diphenyl-1H-imidazol-1-yl)carbonyl]piperidine](/img/structure/B5866480.png)
![N'-{[2-(2-methoxyphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5866485.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5866491.png)

![{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5866500.png)
![2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5866513.png)
![2-(2-furyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)